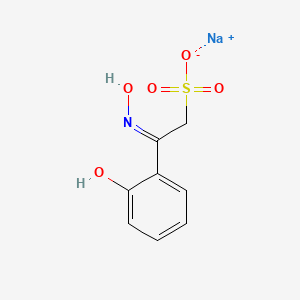
Sodium 2'-Hydroxyacetophenone Oxime-2-sulphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2'-Hydroxyacetophenone Oxime-2-sulphinate, also known as this compound, is a useful research compound. Its molecular formula is C8H8NNaO5S and its molecular weight is 253.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Rheological Properties in Cosmetic and Pharmaceutical Applications
The rheological properties of mixed solutions, particularly in the context of sulfonated methyl esters (SME) and betaine, are of significant interest due to their application in shampoo and other personal care products. The synergistic effects of these mixtures on the growth of giant micelles and their viscoelastic behavior offer insights into their potential uses in formulating products with desirable textures and functionalities. The role of additives, such as fatty alcohols and salts, in modulating these properties further underscores the importance of understanding the interactions at the molecular level for the development of advanced cosmetic and pharmaceutical formulations (Yavrukova et al., 2019).
Anticancer Applications
Mafosfamide, a cyclophosphamide analog, demonstrates the potential of sulfonate derivatives in anticancer treatments. Its effects on various cancer cells during preclinical investigations and clinical trials underline the compound's role as a promising candidate for cancer therapy. The positive outcomes from these studies, including good tolerability and efficacy in patients with neoplastic meningitis, highlight the therapeutic index improvements achievable through the strategic use of sulfonate derivatives (Mazur et al., 2012).
Environmental Remediation and Energy Storage
The role of sodium-sulfur batteries in energy storage, particularly at room temperatures, presents a significant advancement towards sustainable energy solutions. Research focusing on enhancing the electrochemical performance of these batteries by tailoring electrode materials and electrolytes addresses the challenges of cost and safety associated with energy storage technologies. The exploration of room temperature sodium-sulfur batteries indicates a promising direction for developing low-cost options for grid-scale energy storage and other applications, reflecting the broader potential of sodium sulfonate compounds in environmental and energy sectors (Kumar et al., 2018).
Advanced Oxidation Processes for Water Treatment
Sodium percarbonate-based advanced oxidation processes (P-AOPs) offer innovative solutions for the remediation of organic compounds in water. The advantages of sodium percarbonate, such as its eco-friendly and economical nature, coupled with its oxidative capacity, make it a viable alternative for water and soil remediation. The activation methods and the generation of reactive species like hydroxyl and superoxide radicals underline the potential of sodium percarbonate in addressing environmental pollution and enhancing water quality through advanced treatment methods (Liu et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (2E)-2-(hydroxyamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)ethane-1-sulfonate involves the reaction of 2-(hydroxyamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)ethane-1-sulfonic acid with sodium hydroxide.", "Starting Materials": [ "2-(hydroxyamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)ethane-1-sulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2-(hydroxyamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)ethane-1-sulfonic acid in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C for 1-2 hours.", "Cool the mixture and adjust the pH to 7-8 using hydrochloric acid.", "Filter the solution and wash the resulting solid with water.", "Dry the solid to obtain Sodium (2E)-2-(hydroxyamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)ethane-1-sulfonate." ] } | |
Numéro CAS |
1024789-05-6 |
Formule moléculaire |
C8H8NNaO5S |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
sodium;2-hydroxyimino-2-(2-hydroxyphenyl)ethanesulfonate |
InChI |
InChI=1S/C8H9NO5S.Na/c10-8-4-2-1-3-6(8)7(9-11)5-15(12,13)14;/h1-4,10-11H,5H2,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
YFCPYKJLURCBJV-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C(=NO)CS(=O)(=O)[O-])O.[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)C(=NO)CS(=O)(=O)[O-])O.[Na+] |
Synonymes |
2-(Hydroxyamino)-2-(6-oxo-2,4-cyclohexadien-1-ylidene)ethanesulfonic Acid Sodium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



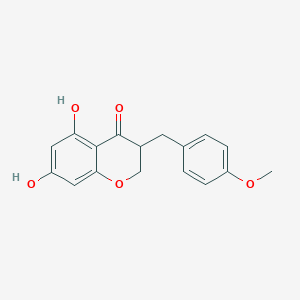
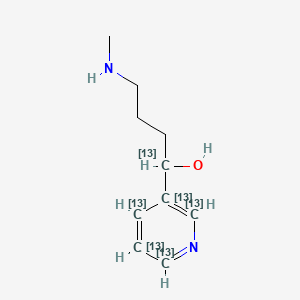
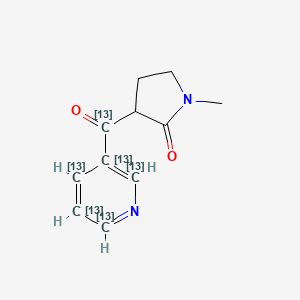
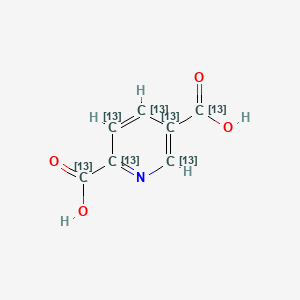


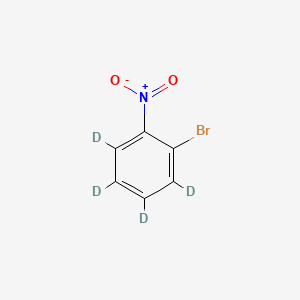
![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)
![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)
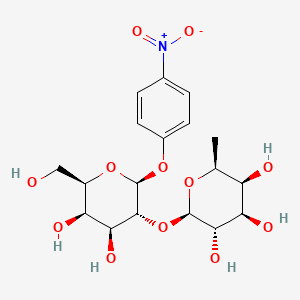
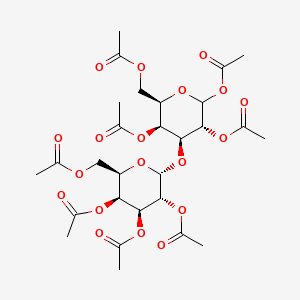
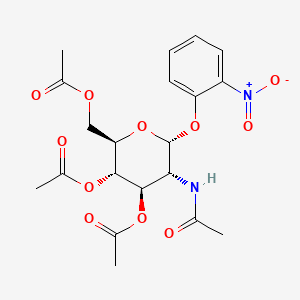
![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)
